molecular formula C20H24N6O2 B1367844 Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate CAS No. 946385-94-0

Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate

Cat. No.: B1367844
CAS No.: 946385-94-0
M. Wt: 380.4 g/mol
InChI Key: NILBLYCNUWXAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group could undergo addition reactions, while the carboxylate group could participate in acid-base reactions . The pyrazine and pyridine rings could also undergo electrophilic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents. The compound could also exhibit interesting optical or electronic properties due to the conjugated system of the pyrazine and pyridine rings .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of various compounds. One example is its role in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, an important intermediate for the Rho-kinase inhibitor K-115. This synthesis is significant for multikilogram production, demonstrating the compound's utility in large-scale pharmaceutical manufacturing (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Role in Catalytic Processes

In catalytic processes, derivatives of this compound have been used in asymmetric catalytic cyclopropanations. Aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium, which are closely related to this compound, have shown effective asymmetric carbene transfer, resulting in high enantioselectivity. This is particularly important for the production of phenylcyclopropanecarboxylates, which have a range of pharmaceutical applications (Park, Sakata, & Nishiyama, 1996).

Intermediate in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various small molecule anticancer drugs. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, related to this compound, has been used in the development of several small molecule anticancer drugs. This highlights the compound's importance in drug discovery and development, particularly in the field of oncology (Zhang, Ye, Xu, & Xu, 2018).

Mechanism of Action

Target of Action

Similar compounds have been used as chemoselective n-tert-butoxycarbonylation reagents for aromatic and aliphatic amines . This suggests that the compound might interact with amines in biological systems.

Mode of Action

“Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate” likely acts as a chemoselective N-tert-butoxycarbonylation reagent . This means it selectively reacts with amines to form carbamate derivatives. The reaction is chemoselective, meaning it preferentially occurs at one functional group in the presence of other functional groups.

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. For example, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other functional groups can influence the chemoselectivity of the reaction .

Properties

IUPAC Name

tert-butyl 4-(3-cyano-6-pyrazin-2-ylpyridin-2-yl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-20(2,3)28-19(27)26-10-4-9-25(11-12-26)18-15(13-21)5-6-16(24-18)17-14-22-7-8-23-17/h5-8,14H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILBLYCNUWXAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=NC=CN=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.